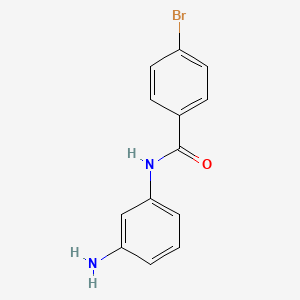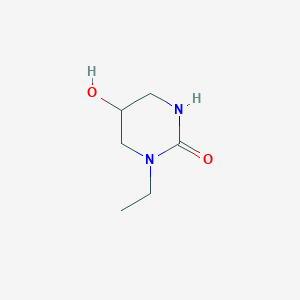![molecular formula C19H12F2N2O4S B2595851 2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922011-26-5](/img/structure/B2595851.png)
2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H12F2N2O4S and its molecular weight is 402.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Potential
The compound's close relatives have been utilized in photodynamic therapy, particularly in cancer treatment. For instance, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, similar in structure, demonstrates excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features are crucial for Type II photosensitizers used in cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Analysis
Benzenesulfonamide compounds, closely related to the target compound, have been detected and quantified in environmental samples. For example, a method for extracting benzenesulfonamides from soil samples using low-pressurized microwave-assisted extraction was developed, highlighting the relevance of these compounds in environmental monitoring and analysis (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).
Synthesis and Derivative Formation
Research into the synthesis of polyfluorinated dibenz[b,f][1,4]oxazepines, which are structurally similar to the compound , has demonstrated various biological activities. These syntheses are vital for producing polyfluorinated analogues of psychotropic agents (Gerasimova, Konstantinova, & Petrenko, 1989).
Photodegradation Studies
Studies on related benzenesulfonamide compounds, such as sulfamethoxazole, have explored their photodegradation properties. Understanding the photodegradation pathways of these compounds is essential for environmental and pharmaceutical applications (Zhou & Moore, 1994).
Antitumor Activity
Benzenesulfonamide derivatives have been synthesized and tested for their in vitro antitumor activity. These studies provide a foundation for developing new cancer therapies (Sławiński & Brzozowski, 2006).
Solid Support Synthesis
The compound's relatives, such as dibenz[b,f]oxazepin-11(10H)-ones, have been synthesized using solid support methodologies. This approach offers flexibility and high purity in product generation, which is essential for pharmaceutical and therapeutic applications (Ouyang, Tamayo, & Kiselyov, 1999).
Cyclooxygenase-2 Inhibition
Some benzenesulfonamide derivatives have been studied for their ability to inhibit cyclooxygenase-2, a key enzyme in inflammation and pain processes. This research contributes to the development of new anti-inflammatory drugs (Hashimoto et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of 2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .
Mode of Action
this compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it can modulate the signaling pathways associated with dopamine, leading to changes in the physiological functions controlled by these pathways .
Biochemical Pathways
Upon binding to the Dopamine D2 receptor, this compound can affect various biochemical pathways. These include pathways involved in mood regulation, reward processing, and motor control . The downstream effects of these changes can vary widely, depending on the specific physiological context.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the Dopamine D2 receptor . This can lead to changes in dopamine signaling, which can, in turn, affect a variety of physiological functions.
Análisis Bioquímico
Biochemical Properties
2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine D2 receptors, acting as a selective inhibitor . This interaction is crucial for understanding its potential therapeutic applications, particularly in treating central nervous system disorders.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine D2 receptors can alter neurotransmitter release, impacting neuronal communication and potentially offering therapeutic benefits for conditions like schizophrenia and bipolar disorder .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By selectively inhibiting dopamine D2 receptors, it can modulate the activity of these receptors, leading to altered neurotransmitter release and changes in neuronal signaling pathways . This mechanism is essential for understanding its potential therapeutic effects and developing targeted treatments.
Propiedades
IUPAC Name |
2,5-difluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O4S/c20-11-5-7-14(21)18(9-11)28(25,26)23-12-6-8-16-13(10-12)19(24)22-15-3-1-2-4-17(15)27-16/h1-10,23H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRRGBDRWFJXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol](/img/structure/B2595768.png)

![3-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595774.png)

![4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2595777.png)




![1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B2595786.png)


![4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2595790.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pent-4-enamide](/img/structure/B2595791.png)
